molecular formula C23H20F3N5O2S B2862027 4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-25-3

4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2862027
CAS No.: 872996-25-3
M. Wt: 487.5
InChI Key: IZCQXXQZMHFHRM-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a benzylthio group substituted with a trifluoromethyl (CF₃) moiety at the 3-position, and a 4-methoxybenzamide linked via an ethyl chain. This structure combines electron-withdrawing (CF₃) and electron-donating (methoxy) groups, which influence solubility, metabolic stability, and target interactions. The triazolopyridazine scaffold is notable for its nitrogen-rich heterocyclic system, often associated with diverse bioactivities, including antimicrobial and kinase-inhibitory properties .

Properties

IUPAC Name

4-methoxy-N-[2-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S/c1-33-18-7-5-16(6-8-18)22(32)27-12-11-20-29-28-19-9-10-21(30-31(19)20)34-14-15-3-2-4-17(13-15)23(24,25)26/h2-10,13H,11-12,14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCQXXQZMHFHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound, including the methoxy group, trifluoromethylbenzyl moiety, and triazolo-pyridazine framework, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H20F3N5O2SC_{23}H_{20}F_3N_5O_2S, with a molecular weight of approximately 487.5 g/mol. Its structural complexity allows for various interactions with biological targets, which may lead to significant pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds in the triazole family have been shown to inhibit the proliferation of various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 0.275 µM to 1.95 µM against different cancer types (e.g., HEPG2 and MCF7) .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or receptors that are crucial in cancer cell signaling pathways. This includes targeting kinases like EGFR and Src .

Antimicrobial Activity

The compound's structural components suggest it may also possess antimicrobial properties. Research indicates that similar triazole derivatives exhibit significant antibacterial activity against various pathogens .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit carbonic anhydrase and cholinesterase activities, which are important targets in treating conditions such as glaucoma and Alzheimer's disease .

Case Studies and Research Findings

StudyBiological ActivityFindings
Zhang et al. (2020)AnticancerSynthesized compounds showed potent inhibition against cancer cell lines with IC50 values significantly lower than standard treatments .
Arafa et al. (2021)Enzyme InhibitionEvaluated compounds for their inhibitory effects on alkaline phosphatase; some derivatives exhibited excellent binding affinities .
PMC8816708 Review (2022)Diverse Pharmacological ActivitiesCompounds showed activities such as antimicrobial and anti-inflammatory effects alongside anticancer properties .

Chemical Reactions Analysis

Molecular Characteristics

  • Molecular Formula : C20H19F3N4O2S

  • Molecular Weight : Approximately 476.6 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for pharmaceutical applications.

Key Chemical Reactions

The compound can undergo various chemical reactions typical for amides and thioethers:

  • Oxidation Reactions : The sulfur atom in the thioether can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction Reactions : Reduction can be performed using sodium borohydride or lithium aluminum hydride to modify functional groups.

  • Substitution Reactions : Electrophilic substitution may occur on the aromatic rings under acidic or basic conditions, allowing for further functionalization.

Biological Activity and Mechanism of Action

Research indicates that compounds similar to 4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibit various pharmacological effects such as anticancer activity. The mechanism of action may involve:

  • Inhibition of Enzyme Activity : The nitrogen atoms within the triazole ring may interact with metal ions in enzyme active sites (e.g., cytochrome P450), facilitating biochemical transformations.

  • Cell Cycle Disruption : Compounds have shown potential in inducing apoptosis in cancer cells by disrupting normal cell cycle progression.

Table 2: Biological Activities Reported

Activity TypeReference StudyIC50 Value (µM)
AnticancerZhang et al., 20231.18 ± 0.14 (against HEPG2 cells)
AntimicrobialAliabadi et al., 2020Not specified
Anti-inflammatoryVarious studies on similar compoundsNot specified

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Systems

Target Compound vs. 1,2,4-Triazole Derivatives ()
  • Structural Differences: The target compound’s fused triazolopyridazine core differs from simpler 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), which lack the pyridazine ring.
  • Functional Impact: The pyridazine ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to non-fused triazoles. This may affect pharmacokinetic properties like solubility and membrane permeability .
Target Compound vs. Thieno[2,3-d]pyrimidine Derivatives ()
  • Core Heterocycle: The thieno[2,3-d]pyrimidine system (e.g., compound 8b in ) replaces the triazolopyridazine with a sulfur-containing pyrimidine.
  • Bioactivity: Thienopyrimidines are known for kinase inhibition, whereas triazolopyridazines may exhibit broader antimicrobial activity due to the CF₃ group’s lipophilicity .

Substituent Analysis

Trifluoromethyl (CF₃) Group
  • Target Compound : The CF₃ group on the benzylthio moiety enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
  • Analogues : In (Example 284), a CF₃ group is attached to a propan-2-yloxy chain, demonstrating its versatility in improving compound stability across diverse scaffolds.
Methoxy vs. Methyl Substitutents
  • Target Compound : The 4-methoxy group on the benzamide donates electron density via resonance, increasing solubility compared to methyl substituents (e.g., ’s 4-methyl analogue).
Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O stretch at ~1680 cm⁻¹ (benzamide) and absence of C=S bands (present in ’s triazole-thiones at ~1250 cm⁻¹).
  • Triazole Analogues () : Exhibit C=S stretches (1247–1255 cm⁻¹) and NH vibrations (~3300 cm⁻¹), absent in the target due to its fused system .

Tabulated Comparison of Key Compounds

Compound ID/Ref. Core Structure Substituents Key Functional Properties
Target Compound Triazolopyridazine 4-MeO-Benzamide, 3-CF₃-benzylthio High metabolic stability, moderate solubility
[10–15] 1,2,4-Triazole S-Alkylated aryl ketones C=S reactivity, antimicrobial potential
(8b) Thienopyrimidine 4-MeO-Benzamide, 4-CF₃-phenoxy Kinase inhibition, lipophilic
(18) Triazolopyridazine 4-MeO-Benzyl, 6-CH₃ Reduced steric hindrance, improved bioavailability

Research Findings and Implications

  • Bioactivity : The CF₃ group in the target compound may enhance antimicrobial activity compared to halogenated analogues (e.g., ’s Br/Cl derivatives) due to increased membrane permeability .
  • Thermal Stability: Nitrogen-rich triazolopyridazines (target) exhibit higher thermal stability than non-fused triazoles, aligning with trends in high-nitrogen energetic materials .
  • Druglikeness : The 4-methoxybenzamide moiety improves aqueous solubility over methyl analogues, critical for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves sequential heterocyclic ring formation, thioether linkage, and amide coupling. Key steps include:

  • Triazolopyridazine Core Formation : Cyclization of pyridazine precursors with hydrazine derivatives under reflux in ethanol or THF .
  • Thioether Bond Introduction : Reaction of 6-mercapto-triazolopyridazine intermediates with 3-(trifluoromethyl)benzyl halides using bases like K₂CO₃ in DMF or CH₃CN at 50–80°C .
  • Amide Coupling : Activation of 4-methoxybenzoic acid with HATU/DCC and reaction with the ethylamine-substituted triazolopyridazine intermediate in dry DCM under N₂ atmosphere .
  • Purification : Column chromatography (silica gel, EtOAc/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the triazolopyridazine ring (e.g., δ 8.2–8.5 ppm for pyridazine protons) and trifluoromethyl group (δ 120–125 ppm in 13C) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 518.1342) and isotopic patterns for sulfur/fluorine .
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. How do the functional groups (e.g., trifluoromethyl, methoxy) influence solubility and reactivity?

  • Methodological Answer :

  • Trifluoromethyl Group : Enhances lipophilicity (logP ~3.5) and metabolic stability but may reduce aqueous solubility. Reactivity with nucleophiles (e.g., thiols) requires inert conditions .
  • Methoxy Group : Improves solubility in polar aprotic solvents (e.g., DMSO) and stabilizes aromatic π-π stacking in crystal lattices, confirmed by XRD .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Standardization : Use isogenic cell lines and control compounds (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
  • Metabolic Stability Testing : Compare hepatic microsomal half-lives (human vs. rodent) to explain species-specific discrepancies .
  • Structural Analog Analysis : Replace the 3-(trifluoromethyl)benzyl group with 4-fluorobenzyl to assess target selectivity via molecular docking (AutoDock Vina) .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining target affinity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the benzamide nitrogen to enhance oral bioavailability .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
  • Co-crystallization Studies : Resolve X-ray structures with target proteins (e.g., kinases) to guide rational modifications of the triazolopyridazine core .

Q. How to address synthetic challenges in scaling up the compound for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Optimize exothermic steps (e.g., thioether formation) in continuous flow reactors to improve safety and yield .
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) in amide coupling to reduce environmental impact .
  • PAT (Process Analytical Technology) : Implement inline FTIR and Raman spectroscopy for real-time monitoring of critical intermediates .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s inhibition of kinase X vs. kinase Y?

  • Methodological Answer :

  • Kinase Panel Profiling : Use Eurofins’ SelectScreen kinase panel (400+ kinases) at 1 µM concentration to identify off-target effects .
  • ATP-Competition Assays : Perform Kd measurements via ITC (isothermal titration calorimetry) to distinguish ATP-competitive vs. allosteric binding .
  • Mutagenesis Studies : Introduce gatekeeper mutations (e.g., T338M in kinase X) to validate binding site interactions .

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